molecular formula C8H15NO3 B12923412 (S)-4,6,6-Trimethylmorpholine-3-carboxylic acid

(S)-4,6,6-Trimethylmorpholine-3-carboxylic acid

Cat. No.: B12923412
M. Wt: 173.21 g/mol
InChI Key: VZBGRLPHMCTXFX-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-4,6,6-Trimethylmorpholine-3-carboxylic acid is a chiral compound with a morpholine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4,6,6-Trimethylmorpholine-3-carboxylic acid typically involves the use of chiral starting materials and catalysts to ensure the desired stereochemistry. One common method involves the reaction of a chiral amine with a suitable carboxylic acid derivative under controlled conditions. The reaction may require the use of solvents such as dichloromethane or ethanol and may be catalyzed by agents like palladium or platinum.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(S)-4,6,6-Trimethylmorpholine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in an ether solvent.

    Substitution: Halogens in the presence of a catalyst such as iron or aluminum chloride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may yield an alcohol. Substitution reactions may result in the formation of halogenated derivatives.

Scientific Research Applications

(S)-4,6,6-Trimethylmorpholine-3-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: It is studied for its potential role in enzyme inhibition and protein binding.

    Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (S)-4,6,6-Trimethylmorpholine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity and thereby affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    ®-4,6,6-Trimethylmorpholine-3-carboxylic acid: The enantiomer of the compound, with similar chemical properties but different biological activity.

    4,6,6-Trimethylmorpholine: A related compound lacking the carboxylic acid group, with different reactivity and applications.

    Morpholine-3-carboxylic acid: A compound with a similar ring structure but different substituents, leading to different chemical and biological properties.

Uniqueness

(S)-4,6,6-Trimethylmorpholine-3-carboxylic acid is unique due to its specific stereochemistry and the presence of both a morpholine ring and a carboxylic acid group. This combination of features gives it distinct chemical reactivity and potential for diverse applications in various fields.

Properties

Molecular Formula

C8H15NO3

Molecular Weight

173.21 g/mol

IUPAC Name

(3S)-4,6,6-trimethylmorpholine-3-carboxylic acid

InChI

InChI=1S/C8H15NO3/c1-8(2)5-9(3)6(4-12-8)7(10)11/h6H,4-5H2,1-3H3,(H,10,11)/t6-/m0/s1

InChI Key

VZBGRLPHMCTXFX-LURJTMIESA-N

Isomeric SMILES

CC1(CN([C@@H](CO1)C(=O)O)C)C

Canonical SMILES

CC1(CN(C(CO1)C(=O)O)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.